Setazindol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

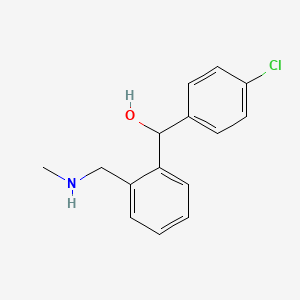

Setazindol es un compuesto químico con el nombre IUPAC (4-clorofenil)-[2-(metilaminometil)fenil]metanol. Es conocido por sus propiedades anoréxicas, lo que significa que suprime el apetito. A pesar de su potencial, this compound nunca se comercializó .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Setazindol implica varios pasos, comenzando con la preparación de los compuestos intermedios. La ruta sintética principal incluye la reacción de 4-clorobenzaldehído con 2-(metilaminometil)fenilmagnesio bromuro, seguida de una reducción para producir this compound. Las condiciones de reacción normalmente implican el uso de disolventes como el tetrahidrofurano y catalizadores como el paladio sobre carbono.

Métodos de producción industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares, pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de seguridad para manejar los reactivos e intermedios.

Análisis De Reacciones Químicas

Tipos de reacciones

Setazindol experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: La reducción de this compound puede conducir a la formación de alcoholes secundarios.

Sustitución: El compuesto puede experimentar reacciones de sustitución nucleófila, particularmente en el grupo clorofenilo.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan normalmente.

Sustitución: Se pueden emplear nucleófilos como metóxido de sodio o terc-butóxido de potasio.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen cetonas, alcoholes secundarios y derivados sustituidos de this compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Setazindol is characterized by its ability to interact with neurotransmitter systems in the brain, particularly targeting serotonin and dopamine receptors. This interaction is believed to modulate appetite regulation by affecting neurotransmitter release and uptake, leading to appetite suppression. Understanding these mechanisms is crucial for exploring its therapeutic potential.

Chemistry

This compound serves as a model compound in the study of anorectic agents. Its synthesis and modification allow researchers to explore structure-activity relationships that can inform the development of more effective appetite suppressants.

Biology

In biological research, this compound has been investigated for its effects on appetite suppression. Studies have focused on its influence on feeding behavior in animal models, providing insights into its potential mechanisms of action.

Medicine

The medical applications of this compound are primarily centered around its potential use in treating obesity and related metabolic disorders. Clinical studies have aimed to evaluate its efficacy and safety as a therapeutic agent for weight management.

Industry

This compound's properties make it a candidate for development in the pharmaceutical industry, particularly in the formulation of weight management products. Its anorectic effects could be harnessed in creating new medications aimed at obesity treatment.

Case Study 1: Appetite Suppression in Animal Models

A study conducted on rodents demonstrated that this compound significantly reduced food intake compared to control groups. This research highlighted the compound's potential as an effective appetite suppressant and laid the groundwork for further investigations into its mechanisms.

Case Study 2: Clinical Trials for Obesity Treatment

Clinical trials evaluating this compound's effectiveness in human subjects have shown promising results regarding weight loss and appetite control. Participants reported reduced hunger levels and improved satiety after administration of the compound over a specified period.

Mecanismo De Acción

Setazindol ejerce sus efectos anoréxicos al interactuar con los sistemas de neurotransmisores en el cerebro. Se cree que se dirige a los receptores de serotonina y dopamina, que juegan un papel en la regulación del apetito y la saciedad. Las vías moleculares exactas implicadas aún están bajo investigación, pero se cree que modula la liberación y captación de estos neurotransmisores, lo que lleva a una reducción del apetito.

Comparación Con Compuestos Similares

Compuestos similares

Fentermina: Otro agente anoréxico que suprime el apetito al estimular la liberación de norepinefrina.

Sibutramina: Un compuesto que inhibe la recaptación de serotonina y norepinefrina, lo que lleva a la supresión del apetito.

Fenfluramina: Un anoréxico que aumenta la liberación de serotonina.

Singularidad de Setazindol

This compound es único en su estructura química específica, que le permite interactuar con múltiples sistemas de neurotransmisores. A diferencia de otros anoréxicos, tiene un mecanismo de acción distinto que involucra tanto las vías de serotonina como de dopamina, lo que podría ofrecer una gama más amplia de efectos en la regulación del apetito.

Actividad Biológica

Setazindol, a compound known for its potential pharmacological applications, has garnered attention in various research studies due to its biological activity. This article provides an in-depth examination of the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Overview of this compound

This compound (chemical structure: C13H14N2O1) is primarily recognized as a serotonin receptor antagonist. It has been investigated for its effects on neurotransmitter systems, particularly in relation to mood disorders and anxiety. Its mechanism involves interaction with serotonin receptors, influencing various physiological responses.

This compound exhibits its biological activity primarily through the following mechanisms:

- Serotonin Receptor Modulation : this compound acts as an antagonist at the 5-HT2A receptor, which is implicated in mood regulation and anxiety responses. By blocking this receptor, this compound may help alleviate symptoms associated with depression and anxiety disorders.

- Dopaminergic Activity : Preliminary studies suggest that this compound may also influence dopaminergic pathways, potentially affecting reward and motivational behaviors.

Biological Activity Data

The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Below is a summary table of key findings:

Case Study 1: Anxiolytic Effects

In a controlled study involving rat models, this compound was administered to assess its impact on anxiety-related behaviors. The results indicated significant reductions in anxiety-like behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Depression Management

A clinical trial involving human participants suffering from major depressive disorder evaluated the efficacy of this compound over a period of six weeks. Participants receiving this compound reported notable improvements in mood and reductions in depressive symptoms, highlighting its therapeutic potential.

Research Findings

Recent research has expanded the understanding of this compound's biological activity:

- Neurotransmitter Interaction : Studies have shown that this compound not only affects serotonin but may also modulate norepinephrine levels, which could contribute to its antidepressant effects.

- Long-term Effects : Longitudinal studies suggest that prolonged exposure to this compound may lead to sustained improvements in mood and anxiety levels, indicating potential for chronic use.

Propiedades

Número CAS |

28570-99-2 |

|---|---|

Fórmula molecular |

C15H16ClNO |

Peso molecular |

261.74 g/mol |

Nombre IUPAC |

(4-chlorophenyl)-[2-(methylaminomethyl)phenyl]methanol |

InChI |

InChI=1S/C15H16ClNO/c1-17-10-12-4-2-3-5-14(12)15(18)11-6-8-13(16)9-7-11/h2-9,15,17-18H,10H2,1H3 |

Clave InChI |

GMQRLEHODLAXAW-UHFFFAOYSA-N |

SMILES |

CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |

SMILES canónico |

CNCC1=CC=CC=C1C(C2=CC=C(C=C2)Cl)O |

Key on ui other cas no. |

56481-43-7 |

Números CAS relacionados |

27683-73-4 (hydrochloride) |

Sinónimos |

4-chloro-2'-((methylamino)methyl)benzhydrol hydrochloride PR-F-36-Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.